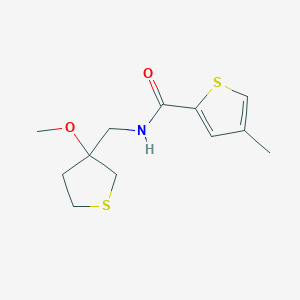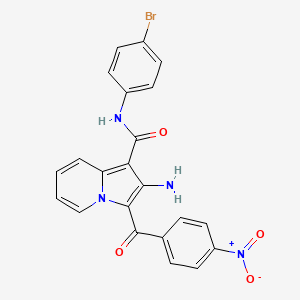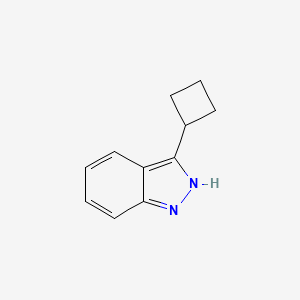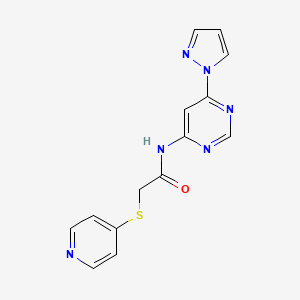![molecular formula C18H13BrN2OS2 B2601227 7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 872197-71-2](/img/no-structure.png)
7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C18H13BrN2OS2 and its molecular weight is 417.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivative Formation
Research has demonstrated various methodologies for synthesizing pyrimidine derivatives and exploring their potential applications. For example, Rahimizadeh et al. (2007) describe a route to pyrimido[4,5-e][1,3,4] thiadiazine derivatives, highlighting a process that involves treating certain pyrimidine compounds with carbon disulfide and alkyl halides to produce intermediates that can be further modified to yield 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007). This synthesis pathway opens the door for the creation of a broad range of compounds with potential biological or material applications.
Biological Activity
Some derivatives have been studied for their antimicrobial activities. For instance, El-Gazzar et al. (2008) synthesized new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives and evaluated their preliminary antimicrobial activity, discovering that some of these derivatives exhibited significant antibacterial and antifungal properties (El-Gazzar, Aly, Zaki, & Hafez, 2008).
Corrosion Inhibition
The compound's derivatives have also been investigated for their potential as corrosion inhibitors. Soltani et al. (2015) explored the inhibition of mild steel corrosion in sulfuric acid by pyrimidine-2-thione derivatives, demonstrating that these compounds effectively hinder corrosion processes by adsorbing on the metal surface, following the Langmuir adsorption isotherm (Soltani, Behpour, Oguzie, Mahluji, & Ghasemzadeh, 2015).
Dual Inhibition of Enzymes
Gangjee et al. (2008) synthesized analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), identifying compounds that exhibit potent inhibitory activities against both enzymes, suggesting potential applications in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).
Heterocyclic Compound Synthesis
Kobayashi et al. (2019) developed a method for preparing [1,4]oxathiino[2,3-d]pyrimidine derivatives, demonstrating an efficient synthesis route that could be relevant for generating compounds with potential pharmaceutical applications (Kobayashi, Yamasaki, Hiyoshi, & Umezu, 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis of 7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-methylthiophenol", "2-bromo-1,4-naphthoquinone", "ethyl acetoacetate", "ammonium acetate", "sodium ethoxide", "sulfur", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 4-methylthiophenol is reacted with 2-bromo-1,4-naphthoquinone in the presence of sodium ethoxide to form 4-methylsulfanylphenyl-2-bromo-1,4-naphthoquinone.", "Step 2: Ethyl acetoacetate is added to the reaction mixture from step 1 and heated to form 2-(4-methylsulfanylphenyl)-3-oxobutanoic acid ethyl ester.", "Step 3: Ammonium acetate and sulfur are added to the reaction mixture from step 2 and heated to form 2-(4-methylsulfanylphenyl)-3H-benzo[d][1,3]dioxole-5-carboxylic acid ethyl ester.", "Step 4: The reaction mixture from step 3 is hydrolyzed with acetic acid to form 2-(4-methylsulfanylphenyl)-3H-benzo[d][1,3]dioxole-5-carboxylic acid.", "Step 5: The reaction mixture from step 4 is reacted with hydrochloric acid to form 2-(4-methylsulfanylphenyl)-3H-benzo[d][1,3]dioxole-5-carboxylic acid hydrochloride.", "Step 6: Sodium hydroxide is added to the reaction mixture from step 5 to form 2-(4-methylsulfanylphenyl)-3H-benzo[d][1,3]dioxole-5-carboxylic acid.", "Step 7: The reaction mixture from step 6 is reacted with 2-bromo-3-formylchromone in the presence of ethanol and water to form 7-bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione." ] } | |
CAS番号 |
872197-71-2 |
分子式 |
C18H13BrN2OS2 |
分子量 |
417.34 |
IUPAC名 |
7-bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C18H13BrN2OS2/c1-24-13-5-2-10(3-6-13)16-20-17-14(18(23)21-16)9-11-8-12(19)4-7-15(11)22-17/h2-8H,9H2,1H3,(H,20,21,23) |
InChIキー |
ZAZYFFSLMMAXSB-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(4E)-2-(4-bromophenyl)-4-methoxyimino-6-methyl-6,7-dihydro-5H-indol-1-yl]propanoic acid](/img/structure/B2601150.png)

![1-(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2601152.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2601154.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2601158.png)

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2601162.png)



